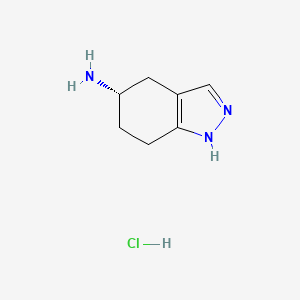

(S)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

In general, a compound with the “tetrahydro-1H-indazol” structure is likely to be a type of organic compound known as a heterocycle, which contains atoms of at least two different elements as members of its rings . The “hydrochloride” part suggests that this compound forms a salt with hydrochloric acid .

Molecular Structure Analysis

The molecular structure of a compound like “(S)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride” would likely involve a tetrahydro-1H-indazol ring structure, which is a type of heterocyclic compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(S)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride” would depend on its specific structure. Hydrochlorides, for example, are known to improve the water solubility of organic compounds .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

A study by Li et al. (2013) describes the synthesis of fused tetracyclic heterocycles, including derivatives of 1H-indazol-5-amine. These compounds were created using a three-component reaction and have potential applications in developing pharmacologically active compounds and materials with novel properties (Li et al., 2013).

Molecular Emissive Probes

Núñez et al. (2012) reported the synthesis of a novel molecular emissive probe using 1H-indazole derivatives. This work highlights the use of indazole ring systems in various scientific fields, including biology, catalysis, and medicinal chemistry (Núñez et al., 2012).

Regioselective Protection and Coupling Reactions

Slade et al. (2009) explored the regioselective protection and subsequent amine coupling reactions of indazoles. This study provides insights into the chemical behavior of indazoles, which can be applied in creating novel derivatives for various applications (Slade et al., 2009).

Synthesis of Energetic Materials

Zhou et al. (2017) conducted a study on the synthesis of novel thermally stable energetic materials using 5-amino-1H-tetrazole and related compounds. The research contributes to the development of new materials with potential applications in explosives and propellants (Zhou et al., 2017).

Synthesis of Antimicrobial and Antifungal Agents

Komykhov et al. (2017) synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols using a three-component reaction. These substances were investigated for their antimicrobial and antifungal activities, suggesting potential applications in the development of new drugs (Komykhov et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

(5S)-4,5,6,7-tetrahydro-1H-indazol-5-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h4,6H,1-3,8H2,(H,9,10);1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQZJERKLBLABI-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=NN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@H]1N)C=NN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679371 |

Source

|

| Record name | (5S)-4,5,6,7-Tetrahydro-1H-indazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride | |

CAS RN |

1263078-06-3 |

Source

|

| Record name | (5S)-4,5,6,7-Tetrahydro-1H-indazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid](/img/structure/B572826.png)

![2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572830.png)